

Application Note & Synthesis Protocol: 3-Chloro-6-(4-chlorophenyl)pyridazine

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Compound of Interest

Compound Name: 3-Chloro-6-(4-chlorophenyl)pyridazine

CAS No.: 58059-29-3

Cat. No.: B1601091

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Abstract

This document provides a comprehensive guide to the synthesis of **3-Chloro-6-(4-chlorophenyl)pyridazine**, a key heterocyclic intermediate in pharmaceutical research and development. Pyridazine derivatives are recognized for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1] The protocol herein details a robust and efficient method utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will elucidate the rationale behind the chosen methodology, provide a detailed step-by-step experimental procedure, discuss the underlying reaction mechanism, and outline characterization techniques. This guide is designed to be a self-validating system, ensuring reproducibility and high-purity outcomes for researchers in the field.

Introduction and Strategic Rationale

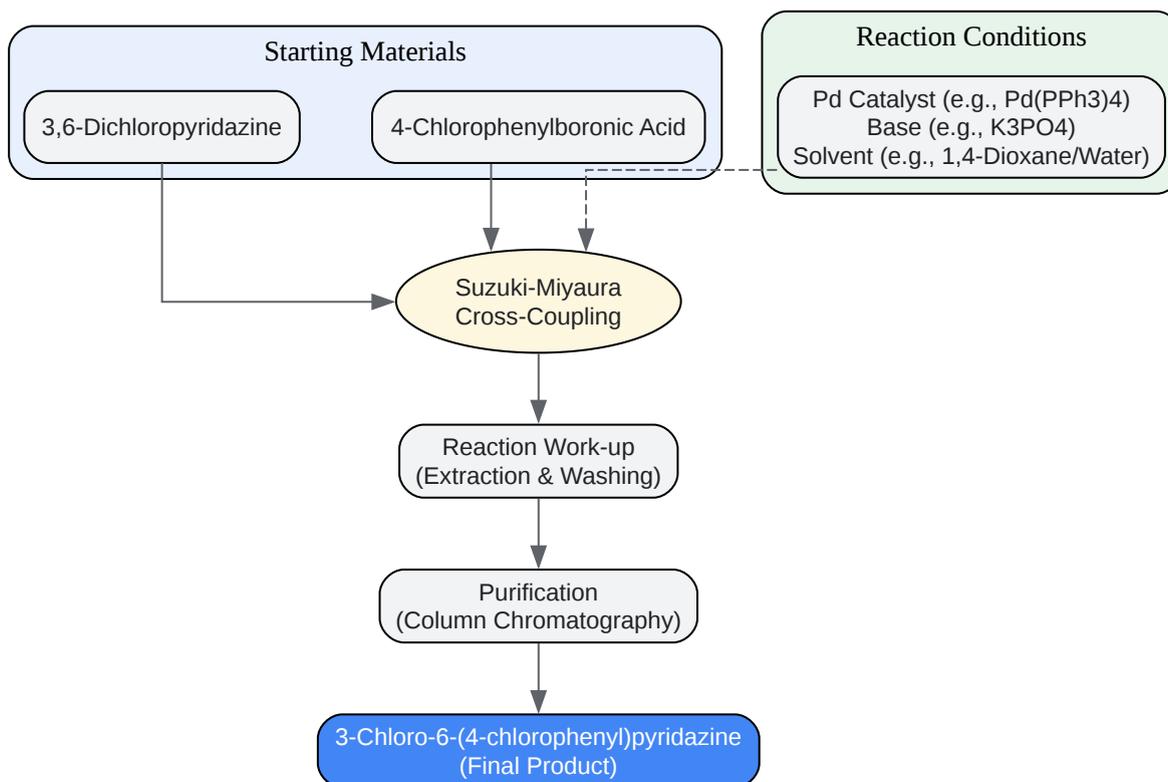
3-Chloro-6-(4-chlorophenyl)pyridazine (CAS No: 58059-29-3) is a disubstituted pyridazine featuring both a reactive chlorine atom and a bi-aryl linkage. The chlorine at the 3-position serves as a versatile handle for subsequent nucleophilic substitution reactions, while the 4-chlorophenyl moiety can be critical for modulating the pharmacological profile of derivative compounds.

The synthetic strategy of choice is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group

tolerance, and broad substrate scope, making it an industrial and academic workhorse for the formation of carbon-carbon bonds.[2] In this specific application, we will perform a regioselective coupling of 3,6-dichloropyridazine with 4-chlorophenylboronic acid. The choice of a palladium catalyst and appropriate base is critical for achieving high yields and selectivity, as the reaction must proceed selectively at one of the two chlorine positions on the pyridazine ring.[3][4] This approach is generally preferred over alternatives, such as the chlorination of a pyridazinone precursor[5][6], due to its modularity and the commercial availability of a vast array of boronic acids.

Overall Synthetic Workflow

The synthesis is a single-step palladium-catalyzed cross-coupling reaction. The workflow is designed for efficiency and scalability, moving from commercially available starting materials to the purified final product.



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Diagram 1: High-level experimental workflow for the synthesis of **3-Chloro-6-(4-chlorophenyl)pyridazine**.

Reagents and Materials

Proper preparation and handling of reagents are paramount for reaction success. All reagents should be of high purity ($\geq 98\%$) unless otherwise specified.

Reagent	CAS No.	Formula	MW (g/mol)	Role	Notes
3,6-Dichloropyridazine	141-30-0	C ₄ H ₂ Cl ₂ N ₂	148.98	Starting Material	Can be sourced commercially or synthesized. [7]
4-Chlorophenylboronic acid	1679-18-1	C ₆ H ₆ BClO ₂	156.37	Coupling Partner	Hygroscopic; store in a desiccator.[8]
Tetrakis(triphenylphosphine)palladium(0)	14221-01-3	C ₇₂ H ₆₀ P ₄ Pd	1155.56	Catalyst	Air and light-sensitive. Handle under inert gas.
Potassium Phosphate (K ₃ PO ₄)	7778-53-2	K ₃ PO ₄	212.27	Base	Must be anhydrous. Dry in an oven before use.
1,4-Dioxane	123-91-1	C ₄ H ₈ O ₂	88.11	Solvent	Use anhydrous grade. Peroxide formation is a risk.
Deionized Water	7732-18-5	H ₂ O	18.02	Co-Solvent	Must be degassed before use to remove oxygen.
Ethyl Acetate (EtOAc)	141-78-6	C ₄ H ₈ O ₂	88.11	Extraction Solvent	HPLC Grade

Brine (Saturated NaCl)	7647-14-5	NaCl	58.44	Washing Agent	
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	Na ₂ SO ₄	142.04	Drying Agent	
Silica Gel	7631-86-9	SiO ₂	60.08	Stationary Phase	For column chromatograp hy (230-400 mesh).

Detailed Experimental Protocol

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts are toxic and should be handled with care.

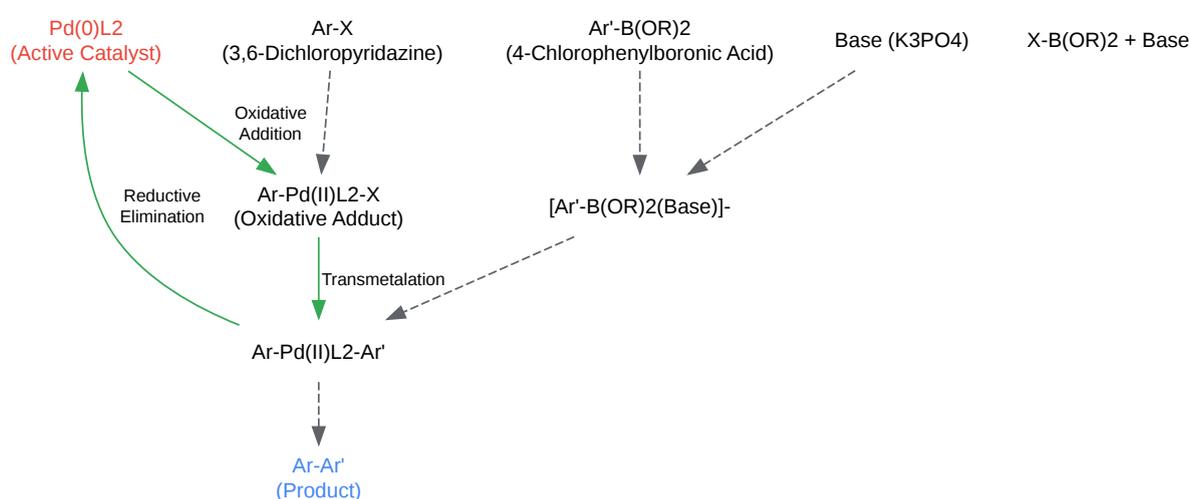
- Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
- Reagent Addition:
 - To the reaction flask, add 3,6-dichloropyridazine (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and anhydrous potassium phosphate (2.0 eq.).
 - In a separate vial, weigh the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq.).
 - Briefly remove the septum, add the catalyst to the flask, and immediately replace the septum.
 - Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

- Solvent Addition and Reaction:
 - Using a syringe, add anhydrous, degassed 1,4-dioxane and degassed deionized water to the flask (a typical solvent ratio is 4:1 dioxane:water, e.g., 16 mL dioxane and 4 mL water per 10 mmol of the limiting reagent).
 - Stir the resulting suspension at room temperature for 10 minutes.
 - Heat the reaction mixture to 90-100 °C using an oil bath and maintain vigorous stirring.
- Reaction Monitoring:
 - Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
 - Spot the starting material (3,6-dichloropyridazine) and the reaction mixture on a TLC plate. The disappearance of the starting material and the appearance of a new, higher R_f spot indicates product formation. The reaction is typically complete within 4-8 hours.
- Work-up Procedure:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with ethyl acetate (approx. 50 mL).
 - Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
 - Separate the organic layer and dry it over anhydrous sodium sulfate.^[9]
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
- Purification:
 - Purify the crude solid by flash column chromatography on silica gel.

- Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
- Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **3-Chloro-6-(4-chlorophenyl)pyridazine** as a white to off-white solid.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis is rooted in the palladium-catalyzed Suzuki-Miyaura coupling cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.^{[2][10][11]}



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Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine, forming a Pd(II) complex. This is often the rate-determining step.
- **Transmetalation:** The 4-chlorophenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.
- **Reductive Elimination:** The two organic fragments (the pyridazine and the chlorophenyl group) are eliminated from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Product Characterization

The identity and purity of the synthesized **3-Chloro-6-(4-chlorophenyl)pyridazine** should be confirmed using standard analytical techniques.

Parameter	Expected Value
Chemical Name	3-Chloro-6-(4-chlorophenyl)pyridazine
CAS Number	58059-29-3[12]
Molecular Formula	C ₁₀ H ₆ Cl ₂ N ₂ [5]
Molecular Weight	225.07 g/mol [5]
Appearance	White to off-white solid
Purity (by HPLC/GC)	≥98%
¹ H NMR	Consistent with the proposed structure.
Mass Spectrometry	[M+H] ⁺ = 225.00

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